2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a hydroxycyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:
Cyclohexenyl Group Addition: The addition of a hydroxycyclohexenyl group to the benzamide.
Final Assembly: The combination of the brominated benzamide with the hydroxycyclohexenyl group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclohexenyl addition reactions, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated benzamide.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclohexenyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- 2-iodo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Uniqueness
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Biological Activity
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a synthetic organic compound notable for its unique structural features, including a bromine atom and a hydroxycyclohexenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. The compound's molecular formula is C14H16BrNO2, with a molecular weight of approximately 304.19 g/mol. Its InChI key is CXAQCXCNKJQGEP-UHFFFAOYSA-N, indicating its unique chemical identity in databases like PubChem.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The bromine atom and the hydroxycyclohexenyl group are believed to play critical roles in modulating the compound's binding affinity and reactivity towards various biological molecules. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolic processes.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenazine, which share structural characteristics with this compound, have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the inhibition of NF-κB and inducible nitric oxide synthase (iNOS) .
Antioxidant Activity
Studies on related phenolic compounds suggest that the hydroxy group in this compound may contribute to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various chronic diseases .
Case Studies
Synthesis and Applications
The synthesis of this compound involves the bromination of benzamide followed by the addition of the hydroxycyclohexenyl group under controlled conditions. This compound serves as a valuable building block for further chemical modifications aimed at enhancing its biological activity.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQCXCNKJQGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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